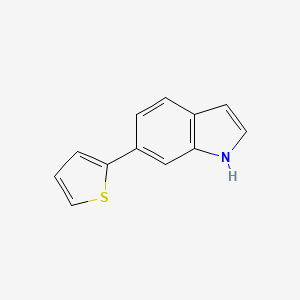

6-thiophen-2-yl-1H-indole

描述

属性

IUPAC Name |

6-thiophen-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHGQIOEKNMYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455792 | |

| Record name | 6-thiophen-2-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243972-30-7 | |

| Record name | 6-thiophen-2-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Example Synthetic Route Using 6-Bromoindole

- Diazotization of para-aminotoluene followed by bromination to obtain 6-bromoindole.

- Cross-coupling of 6-bromoindole with thiophene boronic acid or related thiophene derivatives using Pd(dppf)Cl2 catalyst and Na2CO3 base in a water-dioxane medium.

- Purification by preparative HPLC to separate the desired 6-thiophen-2-yl-1H-indole from unreacted starting materials.

Reaction Optimization Data

A representative optimization study for the synthesis of bis(2-(thiophen-2-yl)-1H-indole) derivatives is summarized below:

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| PPA/SiO2 | Water | Reflux | 10 min | ~60 | Moderate yield |

| HClO4/SiO2 | Water | Reflux | 10 min | ~60 | Moderate yield |

| Sulfamic acid (SSA) | Water | Reflux | 5 min | 77 | Best yield and shortest time |

| SSA | Solvent-free | 30 min | Low | Low | Lower yield without solvent |

Mechanistic Insights

The proposed mechanism for the SSA-catalyzed synthesis involves:

- Activation of the aldehyde carbonyl by the acid catalyst, increasing electrophilicity.

- Nucleophilic attack by 2-(thiophen-2-yl)-1H-indole to form an intermediate via dehydration.

- Reaction of this intermediate with a second mole of 2-(thiophen-2-yl)-1H-indole to yield the bis(indole) product.

Characterization and Confirmation

The synthesized this compound and its derivatives have been characterized by:

- ^1H NMR: Signals corresponding to the indole NH protons (~11.4 ppm) and methylene protons (~6.2 ppm).

- ^13C NMR: Characteristic signals for aromatic carbons and methylene carbons (~41 ppm).

- Elemental analysis and IR spectroscopy confirm the structure and purity.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| One-pot condensation | 2-(thiophen-2-yl)-1H-indole, aldehydes, SSA, water reflux | Up to 77% | High yield, short reaction time | Limited to specific aldehydes |

| Multicomponent reaction | 2-(thiophen-2-yl)-1H-indole, N-methylaniline, aldehydes, SSA | ~20% | One-step synthesis | Lower yield, complex mixtures |

| Cross-coupling (Pd-catalyzed) | 6-bromoindole, thiophene boronic acid, Pd(dppf)Cl2, Na2CO3, water-dioxane | Moderate | Modular, scalable | Requires careful optimization |

化学反应分析

Types of Reactions

-

Oxidation: : 6-Thiophen-2-yl-1H-indole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically target the thiophene ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the indole ring or any functional groups attached to it.

-

Substitution: : Electrophilic substitution reactions are common for this compound, particularly on the indole ring. Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can introduce various substituents onto the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced indole derivatives.

Substitution: Halogenated indoles, nitroindoles.

科学研究应用

Anticancer Applications

Recent studies have highlighted the potential of 6-thiophen-2-yl-1H-indole derivatives as anticancer agents. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines, including colorectal, lung, breast, and skin cancers. The mechanism of action often involves the modulation of key signaling pathways associated with tumor progression.

Case Study:

A study published in Scientific Reports evaluated the anticancer effects of newly synthesized derivatives based on this compound. The results indicated significant cytotoxicity against HCT-116 colorectal cancer cells, with an emphasis on the regulation of interleukin-6 (IL-6) and C-Myc expression patterns . The synthesis involved a reaction using a heterogeneous catalyst, which yielded a high percentage of the desired compound.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound derivative | HCT-116 | 5.0 | Induction of apoptosis through IL-6 modulation |

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been extensively studied. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study:

In an evaluation of indole-derived thioureas, one derivative demonstrated significant inhibition against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects . The study involved testing against a panel of standard strains and hospital isolates, underscoring the therapeutic potential of these compounds in treating infections.

| Compound | Pathogen | MIC (μg/mL) | Activity |

|---|---|---|---|

| Indole derivative | Staphylococcus aureus | 0.22 | Antimicrobial |

Antiviral Activity

The antiviral properties of this compound derivatives have garnered attention due to their potential in treating viral infections, including HIV.

Case Study:

A series of indole derivatives were tested for their antiviral activity against HIV-1. The results indicated that certain derivatives exhibited significant inhibition at low concentrations . The mechanism was linked to their ability to interfere with viral replication processes.

| Compound | Virus | IC50 (μM) | Mechanism |

|---|---|---|---|

| Indole derivative | HIV-1 | 0.01 | Inhibition of viral replication |

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, this compound derivatives have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways can be beneficial in treating conditions characterized by excessive inflammation.

Case Study:

Research has indicated that compounds derived from this compound can reduce inflammation markers in vitro. This suggests their potential utility in developing therapies for inflammatory diseases .

| Compound | Inflammatory Marker | Effect |

|---|---|---|

| Indole derivative | IL-6 | Decreased levels |

作用机制

The mechanism by which 6-thiophen-2-yl-1H-indole exerts its effects varies depending on its application. In biological systems, it can interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, in anticancer applications, it may induce cell cycle arrest and apoptosis by interacting with DNA or inhibiting key signaling pathways .

相似化合物的比较

Similar Compounds

2-Thiophen-2-yl-1H-indole: Similar in structure but with different substitution patterns, affecting its reactivity and applications.

5-Thiophen-2-yl-1H-indole:

Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.

Uniqueness

6-Thiophen-2-yl-1H-indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new materials and pharmaceuticals, offering different reactivity and interaction profiles compared to its isomers and other indole derivatives.

生物活性

6-Thiophen-2-yl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a unique molecular structure combining an indole and a thiophene ring, which enhances its electronic properties. The compound can be synthesized through various methods, including one-pot reactions using catalysts like sulfuric acid or solid-supported acid (SSA) .

Biological Activities

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer effects. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including colorectal (HCT-116), breast (MCF-7), and lung cancer cells. For instance, a study reported IC50 values ranging from 10 to 33 nM for several derivatives against MCF-7 cells, demonstrating potent antiproliferative activity .

Mechanism of Action

The anticancer effects are believed to be mediated through multiple pathways, including the regulation of key proteins such as IL-6 and C-Myc, as well as influencing miRNA expression patterns . Additionally, some derivatives have been shown to destabilize tubulin polymerization, which is critical for cell division .

Other Biological Activities

Beyond anticancer effects, this compound and its derivatives possess a range of biological activities:

- Antiviral : Some studies suggest potential antiviral properties.

- Antimicrobial : The compound exhibits antimicrobial activity against various pathogens.

- Antioxidant : It may also function as an antioxidant, protecting cells from oxidative stress .

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes the biological activities of selected indole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Thiophen-2-yl)-1H-indole | Similar indole structure with different substitutions | Anticancer and antimicrobial |

| 4-(Thiophen-2-yl)-6-(pyrimidin-2-yloxy)-1H-indole | Incorporates pyrimidine ring | Antioxidant activity |

| 3-Acetylindole | Acetyl group substitution on indole | Anticancer properties |

| 2-(Thiophen-3-yl)-1H-indole | Different thiophene substitution | Potentially similar effects |

This table highlights the versatility of the indole and thiophene frameworks while showcasing the specific biological activities associated with this compound .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound derivatives in clinical settings:

- Colon Cancer Study : A study involving synthesized derivatives demonstrated significant inhibition of HCT-116 cell proliferation. The mechanisms involved were linked to apoptosis induction and cell cycle arrest .

- Breast Cancer Evaluation : In vitro tests on MCF-7 cells revealed that certain derivatives not only inhibited cell growth but also caused morphological changes indicative of apoptosis .

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 6-thiophen-2-yl-1H-indole derivatives?

- Methodological Answer: A typical approach involves condensation reactions between thiophene-containing precursors and indole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate yields fused indole-thiophene systems . Alternatively, coupling reactions using thiophen-2-ylmethanol with 1H-indole under catalytic conditions (e.g., via Friedel-Crafts alkylation) can produce substituted derivatives, followed by purification via flash chromatography (cyclohexane/EtOAc mixtures) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry, particularly NMR to identify proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm for thiophene and indole moieties) . Mass spectrometry (MS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., C-S stretches at ~680 cm) .

Q. What solvents are optimal for recrystallizing this compound derivatives?

- Methodological Answer: Polar aprotic solvents like dimethylformamide (DMF) mixed with acetic acid are effective for recrystallization, as demonstrated in the synthesis of thiophene-indole hybrids . For less polar derivatives, ethyl acetate/hexane mixtures are suitable .

Q. How can researchers validate crystal structures of novel this compound compounds?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELXL ensures structural accuracy. Parameters such as R-factor (<0.05) and mean C-C bond length deviations (~0.003 Å) are critical for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer: Systematic variation of catalysts (e.g., Pd catalysts for cross-coupling), solvents (e.g., DMF for high-temperature reactions), and stoichiometric ratios (e.g., excess aldehyde in condensation reactions) can enhance yields. For example, increasing sodium acetate concentration in acetic acid improved yields from 38% to 83% in analogous syntheses .

Q. What strategies resolve contradictions in spectroscopic vs. biological activity data for this compound analogs?

- Methodological Answer: Discrepancies may arise from impurities or stereochemical variations. Repetition of synthesis with rigorous purification (e.g., HPLC) and orthogonal characterization (e.g., NMR, HRMS) is advised. Comparative analysis with literature analogs (e.g., cytotoxic activity trends in trimethoxyphenyl derivatives) can contextualize results .

Q. How do computational methods aid in understanding structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer: Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like tubulin, correlating with experimental cytotoxicity data. For example, thiophene ring orientation in compound 8 (IC = 1.2 µM) showed stronger hydrophobic interactions than furan analogs .

Q. What are effective strategies for achieving regioselective substitution on the indole ring in this compound systems?

- Methodological Answer: Electron-directing groups (e.g., methoxy at C-5) can guide electrophilic substitution. For instance, introducing a 5-methoxy group in compound 9 enhanced reactivity at C-3, enabling selective thioether formation . Microwave-assisted synthesis may also improve regioselectivity by reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。